molecular formula C11H22N2O2 B2663103 tert-Butyl (5-methylpiperidin-3-yl)carbamate CAS No. 1270019-95-8

tert-Butyl (5-methylpiperidin-3-yl)carbamate

Cat. No.: B2663103
CAS No.: 1270019-95-8
M. Wt: 214.309
InChI Key: CNALVHVMBXLLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl (5-methylpiperidin-3-yl)carbamate” is a chemical compound with the linear formula C11H22N2O2 . It is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of the -O-CO-NH- linkage . The molecular formula is C11H22N2O2 and the molecular weight is 214.30 g/mol .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 214.30 g/mol . It has a XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 214.168127949 g/mol . The topological polar surface area is 50.4 Ų . It has a complexity of 223 .

Scientific Research Applications

Hydrogen Bond Interplay in Carbamate Derivatives :A study by Das et al. (2016) focused on carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate. The research highlighted how hydrogen bonds and pseudo symmetry contribute to the assembly of molecules in crystal structures.

Halogen Bond Involvement in Crystal Structures :Baillargeon et al. (2017) examined compounds including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate. Their study revealed insights into the crystal structures of these compounds, specifically the role of hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).

Oxidation Products in Insect Metabolism :Research by Douch and Smith (1971) explored the oxidation of 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb) in various insects and mice. They identified multiple oxidation products formed by hydroxylation processes (Douch & Smith, 1971).

Synthesis of Biologically Active Compounds :Zhao et al. (2017) developed a synthetic method for tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, a crucial intermediate in producing compounds like omisertinib (AZD9291), showcasing its importance in medicinal chemistry (Zhao et al., 2017).

Properties

IUPAC Name

tert-butyl N-(5-methylpiperidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNALVHVMBXLLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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